Dimethyl Azelate

Catalog No.
S601586
CAS No.
1732-10-1
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl Azelate

CAS Number

1732-10-1

Product Name

Dimethyl Azelate

IUPAC Name

dimethyl nonanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3

InChI Key

DRUKNYVQGHETPO-UHFFFAOYSA-N

SMILES

Array

Synonyms

Azelaic Acid Dimethyl Ester; Nonanedioic Acid Dimethyl Ester; Dimethyl Azelate; Dimethyl Nonane-1,9-dioate; Dimethyl Nonanedioate; Methyl Azelate; NSC 59040

Canonical SMILES

COC(=O)CCCCCCCC(=O)OC

The exact mass of the compound Dimethyl azelate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59040. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl Azelate (CAS 1732-10-1) is the dimethyl ester of the C9 linear dicarboxylic acid, azelaic acid.[1][2] It functions as a versatile chemical intermediate, plasticizer, and lubricant component.[3][4] Its primary procurement relevance stems from its use as a precursor for polyamides and polyesters, a complexing agent in high-performance lithium complex greases, and a specialty plasticizer for polymers requiring low-temperature flexibility.[5][6][7] Unlike its parent, azelaic acid, which is a solid at room temperature, Dimethyl Azelate is a liquid, simplifying handling and processing in many industrial applications.[7][8]

Substituting Dimethyl Azelate with its parent diacid (azelaic acid) or other common diesters like dimethyl sebacate introduces significant changes in physical and performance properties. Azelaic acid has a high melting point (106-108 °C), making it a solid that requires heating for many processes where Dimethyl Azelate is a handleable liquid (M.P. 18°C).[7][9] Compared to the C10 analogue, dimethyl sebacate, which is also a solid at room temperature (M.P. 26°C), Dimethyl Azelate's liquid state offers processability advantages.[7][10] In lubricant formulations, the specific diacid complexing agent (azelate vs. sebacate) impacts critical properties like thermo-oxidative stability and water washout resistance, making direct substitution without reformulation unfeasible.[9] Similarly, in polymer applications, the length of the diacid backbone directly influences glass transition temperature (Tg), flexibility, and mechanical properties, precluding simple interchangeability.[5][11]

Superior Handling and Processability Due to Low Melting Point

Dimethyl Azelate is a liquid at standard ambient temperatures, with a reported melting point of 18°C.[7] This provides a significant processability advantage over its parent compound, Azelaic Acid, which is a solid with a melting point of approximately 106.5°C.[9] It also offers easier handling compared to the next higher common homolog, Dimethyl Sebacate (C10), which is a solid with a melting point of 26°C.[9][10]

Evidence DimensionMelting Point (°C)
Target Compound Data18°C
Comparator Or BaselineAzelaic Acid: ~106.5°C; Dimethyl Sebacate: 26°C
Quantified Difference88.5°C lower than Azelaic Acid; 8°C lower than Dimethyl Sebacate
ConditionsStandard atmospheric pressure.

This lower melting point eliminates the need for heating and melting steps required for its solid counterparts, reducing energy costs and simplifying liquid-phase processing and formulations.

Precursor for Polyamides with Lower Glass Transition Temperature (Tg)

When used as a monomer in polycondensation, azelaic acid (for which Dimethyl Azelate is a direct precursor) imparts greater flexibility to the resulting polymer compared to shorter-chain diacids. In a study on bio-based polyamides, the homopolymer derived from 100% azelaic acid (PA-AZA) exhibited a glass transition temperature (Tg) of 50-71°C.[5] This is significantly lower than the Tg of widely used commercial polyamides like Nylon 6,6 (synthesized from the shorter C6 adipic acid), which typically have a higher Tg, affecting their flexibility.[5]

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polyamide
Target Compound Data50–71 °C (for Polyamide based on Azelaic Acid)
Comparator Or BaselineImplied higher Tg for polyamides from shorter diacids like Adipic Acid (Nylon 6,6).
Quantified DifferenceLower Tg indicates greater chain flexibility compared to C6-based polyamides.
ConditionsMelt polycondensation of azelaic acid with various diamines.

For applications requiring enhanced flexibility and lower processing temperatures, selecting Dimethyl Azelate as a precursor provides a route to polyamides with inherently lower glass transition temperatures.

Effective Complexing Agent in High-Performance Lithium Greases

Dimethyl Azelate serves as a precursor for the azelate complexing agent in lithium complex greases, a dominant type of multipurpose grease.[2][9] A comparative study of lithium complex greases made with either azelaic acid or sebacic acid showed that while many properties were similar, the sebacate-based grease exhibited markedly better water washout resistance.[9] Conversely, the choice of diacid affects thermo-oxidative stability, indicating that formulation with azelate is distinct and tailored for specific performance balances.[9] The use of Dimethyl Azelate provides a liquid, easy-to-handle source for the azelate component in these formulations.[7]

Evidence DimensionPerformance in Lithium Complex Grease
Target Compound DataServes as a viable complexing agent precursor.
Comparator Or BaselineSebacic Acid (C10 diacid). Sebacate grease showed better water washout but different thermo-oxidative stability.
Quantified DifferencePerformance profiles are distinct, requiring specific formulation choices rather than direct substitution.
ConditionsGrease formulation in both polar (polyol ester) and non-polar (PAO) base fluids.

This demonstrates that Dimethyl Azelate is a non-interchangeable, foundational component for producing azelate-specific lithium complex greases, where performance characteristics are deliberately targeted through the choice of the C9 diacid backbone.

Precursor for Flexible Polyamides and Polyesters

Ideal for the synthesis of specialty polyamides (e.g., PA69, PA109) and polyesters where a lower glass transition temperature and increased chain flexibility are required compared to polymers made from shorter-chain diacids like adipic or suberic acid.[5][12] Its liquid form simplifies handling during the polymerization process.[7]

Component for High-Performance Lithium Complex Greases

Serves as a key complexing agent precursor in the manufacture of lithium complex greases.[2][13] Its use allows formulators to create greases with a specific balance of properties, such as thermal stability, that are distinct from those achieved using other diacids like sebacic acid.[9]

Specialty Plasticizer for Low-Temperature Applications

Used as a plasticizer for polymers like PVC and rubber, particularly where good low-temperature flexibility is a critical performance requirement.[5][14] The C9 backbone of the azelate structure is effective at lowering the glass transition temperature of the final polymer formulation.[5]

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

216.13615911 Da

Monoisotopic Mass

216.13615911 Da

Heavy Atom Count

15

UNII

29185K7OEI

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 86 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1732-10-1

Wikipedia

Dimethyl azelate

General Manufacturing Information

Nonanedioic acid, 1,9-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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